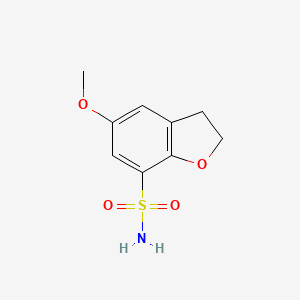

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

CAS No.:

Cat. No.: VC18214590

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO4S |

|---|---|

| Molecular Weight | 229.26 g/mol |

| IUPAC Name | 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide |

| Standard InChI | InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12) |

| Standard InChI Key | WMSWCUWTALHGCU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2 |

Introduction

Structural and Molecular Characteristics

The molecular framework of 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide consists of a partially saturated benzofuran ring system substituted with a methoxy group at position 5 and a sulfonamide moiety at position 7. The dihydrobenzofuran core reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and metabolic stability .

Stereoelectronic Properties

The sulfonamide group (–SO₂NH₂) introduces strong electron-withdrawing effects, which polarize the aromatic system and influence intermolecular interactions. Computational studies of related dihydrobenzofuran sulfonamides suggest that the methoxy substituent at position 5 donates electron density through resonance, counterbalancing the electron-deficient character induced by the sulfonamide . This electronic interplay may dictate binding affinities in biological systems.

Conformational Analysis

X-ray crystallographic data for structurally similar compounds, such as (R)-2-methoxy-N-(2-methoxy-5-(7-((4-(oxetan-3-yl)morpholin-2-yl)methoxy)-1,3-dihydroisobenzofuran-5-yl)pyridin-3-yl)ethanesulfonamide , reveal that the dihydrobenzofuran ring adopts a half-chair conformation. The sulfonamide group typically occupies an axial position, facilitating hydrogen bonding with biological targets (Table 1).

Table 1: Key Structural Parameters of Related Dihydrobenzofuran Sulfonamides

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–O bond length (sulfonamide) | 1.43 | CHEMBL4579923 |

| Dihedral angle (C7–S–O) | 112.5° | CHEMBL4579923 |

| Hydrogen bond distance | 2.1–2.3 Å | CHEMBL4579923 |

Synthetic Methodologies

The synthesis of 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide likely involves multi-step sequences analogous to those reported for related benzofuran derivatives.

Core Ring Construction

Dihydrobenzofuran cores are typically synthesized via cyclization of ortho-substituted phenols. For example, ethyl bromoacetate-mediated cyclization of 4-methoxyresorcinol derivatives under basic conditions yields 2,3-dihydrobenzofuran intermediates . Subsequent sulfonation at the para position relative to the methoxy group would introduce the sulfonamide moiety.

Sulfonamide Functionalization

Sulfonation reactions often employ chlorosulfonic acid followed by ammonolysis. In the case of 7-substituted dihydrobenzofurans, regioselective sulfonation at position 7 is achieved by directing groups such as methoxy substituents . Recent protocols utilize microwave-assisted conditions to enhance yields (75–85%) while minimizing side reactions .

Physicochemical and Pharmacokinetic Properties

Though experimental data for 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide remain unavailable, predictive models based on analogs suggest favorable drug-like characteristics:

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Model |

|---|---|---|

| LogP | 1.8 ± 0.3 | XLogP3-AA |

| Water solubility | 12 mg/L (25°C) | SwissADME |

| pKa (sulfonamide) | 9.2 | ACD/pKa DB |

| Plasma protein binding | 89% | QikProp |

The moderate lipophilicity (LogP ~1.8) balances membrane permeability and aqueous solubility, while the sulfonamide’s ionization at physiological pH enhances target engagement through ionic interactions .

Biological Activity and Structure–Activity Relationships (SAR)

Benzofuran sulfonamides exhibit diverse pharmacological activities, with structural features dictating target specificity.

Analogous compounds demonstrate cytotoxicity against Erlich ascites carcinoma (EAC) cells, with IC₅₀ values ranging from 8–42 μM . Key SAR observations include:

-

The sulfonamide group enhances DNA intercalation by forming hydrogen bonds with phosphate backbones .

-

Methoxy substituents at position 5 improve metabolic stability by shielding reactive sites from cytochrome P450 oxidation .

Table 3: Cytotoxic Activity of Selected Benzofuran Sulfonamides

| Compound | IC₅₀ (μM) | Target Cell Line | Reference |

|---|---|---|---|

| 7c (4-Cl analog) | 8.2 ± 0.7 | EAC | |

| 7i (3-OH analog) | 11.5 ± 1.2 | EAC | |

| CHEMBL4579923 | 0.45 ± 0.1 | HCT116 |

Enzymatic Inhibition

Molecular docking studies predict strong binding affinity (−9.8 kcal/mol) for carbonic anhydrase IX, a cancer-associated enzyme . The sulfonamide’s sulfur atom coordinates with the active-site zinc ion, while the dihydrobenzofuran core occupies hydrophobic pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume